4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride is a heterocyclic compound belonging to the benzodiazepine family. This class of compounds is known for its diverse pharmacological activities, including anticonvulsant, anxiolytic, sedative, and muscle relaxant properties. The compound's structure features a fused benzene and diazepine ring system, contributing to its biological activity and potential therapeutic applications.
The compound is classified under the following categories:
It can be sourced from various chemical suppliers and is often used in research settings due to its pharmacological significance .
The synthesis of 4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride can be achieved through several methods. One common synthetic route involves the hydrogenation of 2-aminoacetophenone in the presence of suitable catalysts.
The molecular structure of 4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride includes:
These structural features contribute to the compound's biological activity and interaction with various biological targets .
4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride involves modulation of neurotransmitter systems in the central nervous system. It primarily acts on gamma-aminobutyric acid (GABA) receptors:
These properties are crucial for its application in pharmaceutical formulations and research contexts .
4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride has several scientific uses:
The versatility of this compound makes it significant in both medicinal chemistry and pharmacology .
The 1,4-benzodiazepine scaffold represents one of medicinal chemistry’s most impactful heterocyclic systems, dating to the serendipitous 1955 discovery of chlordiazepoxide. These compounds revolutionized neuropharmacology through their potent anxiolytic, hypnotic, and anticonvulsant effects mediated by γ-aminobutyric acid type A (GABAA) receptor modulation [7]. Early derivatives like diazepam established the core pharmacophore: a benzene ring fused to a seven-membered 1,4-diazepine ring. By the 1970s, benzodiazepines became globally dominant psychotherapeutics, driving extensive exploration of saturated variants like dihydro and tetrahydro derivatives to optimize pharmacokinetics and receptor selectivity [7]. The partially saturated 4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one scaffold emerged as a critical intermediate, balancing synthetic accessibility with bioactive conformation rigidity.
Saturation of the diazepine ring profoundly influences bioactivity profiles. Dihydro derivatives (e.g., 4,5-dihydro analogues) exhibit conformational restraint compared to fully unsaturated benzodiazepines, reducing off-target effects while retaining receptor affinity [3]. This ring saturation enhances metabolic stability and modifies electronic properties, facilitating tailored interactions with biological targets. Contemporary research exploits these advantages in diverse therapeutic areas:
The reduced scaffold’s synthetic versatility enables installation of diverse pharmacophores at N1, C3, C5, and the benzene ring, facilitating structure-activity relationship (SAR) optimization.
This dihydro scaffold serves as a linchpin for synthesizing complex benzodiazepine derivatives. Its hydrochloride salt form enhances crystallinity and solubility, facilitating purification and reactions [1]. Key synthetic roles include:
Table 1: Core Molecular Identifiers of 4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one Hydrochloride
Property | Value/Descriptor |
---|---|
Systematic Name | 4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride |
Molecular Formula | C9H11ClN2O |
PubChem CID | 70700946 |
CAS Registry | Not specified in sources |
Core Structure Type | Partially saturated 1,4-benzodiazepine |
Salt Former | Hydrochloride |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: